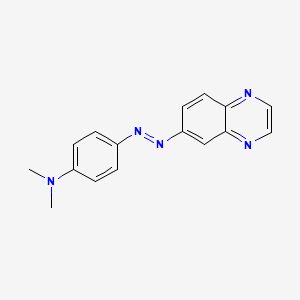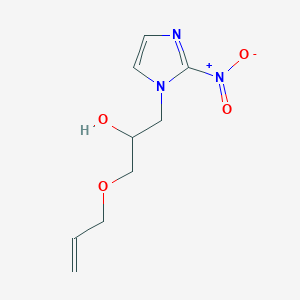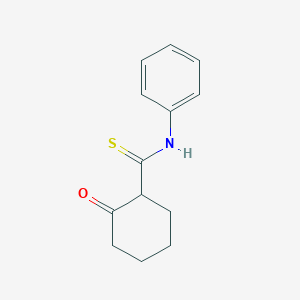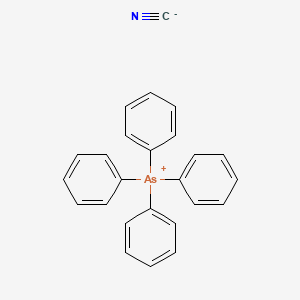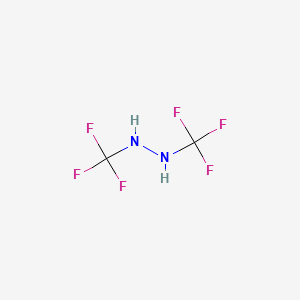![molecular formula C6H10Cl2O2 B14709681 2-{[(1,3-Dichloropropan-2-yl)oxy]methyl}oxirane CAS No. 23916-49-6](/img/structure/B14709681.png)
2-{[(1,3-Dichloropropan-2-yl)oxy]methyl}oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(1,3-Dichloropropan-2-yl)oxy]methyl}oxirane is a chemical compound with the molecular formula C6H10Cl2O2 . It is known for its unique structure, which includes an oxirane ring and two chlorine atoms. This compound is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 2-{[(1,3-Dichloropropan-2-yl)oxy]methyl}oxirane typically involves the reaction of epichlorohydrin with 1,3-dichloropropanol under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the oxirane ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-{[(1,3-Dichloropropan-2-yl)oxy]methyl}oxirane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced products.
Common reagents used in these reactions include sodium hydroxide for substitution reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-{[(1,3-Dichloropropan-2-yl)oxy]methyl}oxirane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-{[(1,3-Dichloropropan-2-yl)oxy]methyl}oxirane involves its interaction with nucleophiles, leading to the formation of various derivatives. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, resulting in the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-{[(1,3-Dichloropropan-2-yl)oxy]methyl}oxirane include:
Epichlorohydrin: A compound with a similar oxirane ring but only one chlorine atom.
1,3-Dichloropropanol: A precursor in the synthesis of this compound.
Glycidyl ethers: Compounds with an oxirane ring and various substituents.
The uniqueness of this compound lies in its specific structure, which allows it to undergo a wide range of chemical reactions and be used in diverse applications .
Eigenschaften
CAS-Nummer |
23916-49-6 |
|---|---|
Molekularformel |
C6H10Cl2O2 |
Molekulargewicht |
185.05 g/mol |
IUPAC-Name |
2-(1,3-dichloropropan-2-yloxymethyl)oxirane |
InChI |
InChI=1S/C6H10Cl2O2/c7-1-5(2-8)9-3-6-4-10-6/h5-6H,1-4H2 |
InChI-Schlüssel |
FELQCBSJXXVATR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)COC(CCl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


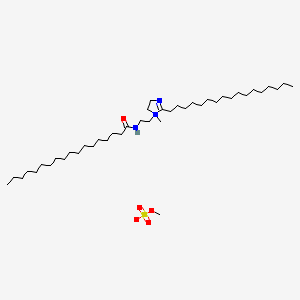


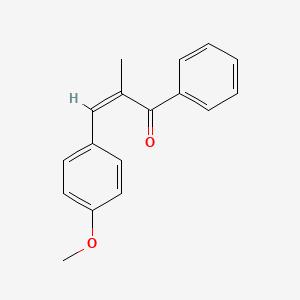
![1-Naphthalenesulfonic acid, 4-[(4-hydroxy-1-naphthalenyl)azo]-](/img/structure/B14709621.png)
